2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives, such as 2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone, often involves the condensation of related amines with aldehydes or ketones in the presence of catalytic agents. A study on the synthesis of similar compounds utilized silver-catalyzed intermolecular cyclization of aminopyridines with alkynoates, indicating a potential pathway for synthesizing complex pyrimidinone derivatives (Chen et al., 2017).
Molecular Structure Analysis
X-ray diffraction and ab initio calculations have provided detailed insights into the molecular structure of pyrimidinones. For example, the crystal and molecular structure of a related 2-amino-4(3H)-pyrimidinone derivative was thoroughly analyzed, showing the planar nature of the pyrimidinone ring and the importance of intermolecular hydrogen bonding in determining the compound's solid-state structure (Craciun et al., 1998).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including cyclization and substitution, depending on the functional groups present. The synthesis and structural investigation of similar compounds reveal how modifications in the pyrimidinone structure can lead to different chemical properties and reactivities (Akkurt et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. Studies on related compounds highlight the role of intermolecular interactions, including hydrogen bonding and pi-pi stacking, in defining these properties (Artem’eva & Petrova, 2022).
Chemical Properties Analysis
The chemical behavior of pyrimidinones is largely dictated by their functional groups and the electronic distribution within the molecule. Research into similar molecules has uncovered details about their reactivity, such as the ability to form hydrogen-bonded dimers and the influence of substituents on their chemical stability and reactivity (Vaillancourt et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-phenylethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-7-9-14-12(15-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTTWOQVSQQXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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